1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione, also known by its IUPAC name, is a significant chemical compound with the molecular formula and a molecular weight of 230.18 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for research due to its unique properties and potential applications in various fields, including medicinal chemistry and materials science. It is classified as a β-dicarbonyl compound, which is characterized by the presence of two carbonyl (C=O) groups.
The synthesis of 1-[2-(trifluoromethyl)phenyl]butane-1,3-dione typically involves several steps utilizing starting materials such as ethyl trifluoroacetate and sodium ethoxide.
Methods and Technical Details:
The molecular structure of 1-[2-(trifluoromethyl)phenyl]butane-1,3-dione can be represented using various chemical notation systems:
InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5H,6H2,1H3
CC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
The structural analysis indicates that the compound has a planar configuration due to the aromatic ring, which contributes to its stability and reactivity .
1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione participates in various chemical reactions typical of β-dicarbonyl compounds:
Reactions and Technical Details:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action for 1-[2-(trifluoromethyl)phenyl]butane-1,3-dione primarily revolves around its role as a precursor in synthesizing various derivatives, particularly NNO ketoimines:
This ability to form complex structures makes it valuable for developing pharmaceuticals and agrochemicals .
These properties are crucial for understanding how the compound behaves in different environments and applications .
1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione has several scientific uses:
The compound's role in synthesizing NNO ketoimines also suggests potential applications in biochemical research and development .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4